3-(Cyclohexyloxy)-5-methylphenol
Description
3-(Cyclohexyloxy)-5-methylphenol (IUPAC name: 5-methyl-3-(cyclohexyloxy)phenol) is a phenolic derivative featuring a cyclohexyl ether substituent at the 3-position and a methyl group at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₁₈O₂ (calculated molecular weight: 206.28 g/mol). This compound is structurally distinct from other cyclohexylphenols due to the ether linkage and substitution pattern, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-cyclohexyloxy-5-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-7-11(14)9-13(8-10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3 |
InChI Key |
WUYXXTCKAWWMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)-5-methylphenol typically involves the reaction of 3-hydroxy-5-methylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Hydroxy-5-methylphenol+Cyclohexyl bromideK2CO3,Solventthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexyloxy)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding cyclohexyloxy derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxy derivatives.
Substitution: Formation of alkylated or acylated phenolic compounds.
Scientific Research Applications
3-(Cyclohexyloxy)-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-5-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Hydroxy-5-methylphenoxy)-5-methylphenol
- Structure: Two phenolic rings connected via an ether bond, with hydroxyl and methyl groups at the 3- and 5-positions, respectively.
- Key Differences: Lacks the cyclohexyl moiety, reducing steric bulk and lipophilicity.
- Biological Activity: Exhibited weak growth inhibition against HL-60 leukemia cells in vitro, though activity was less pronounced than that of thailandolide analogs .
2-Cyclohexyl-5-methylphenol (4-Cyclohexyl-3-hydroxytoluene)
- Structure : Cyclohexyl group directly attached to the aromatic ring at the 2-position, with a methyl group at the 5-position.
- Key Differences :
- Positional isomerism: Cyclohexyl at 2-position vs. cyclohexyloxy at 3-position.
- Molecular formula: C₁₃H₁₈O (vs. C₁₃H₁₈O₂ for the target compound).
- Physicochemical Properties : Higher logP due to the absence of a polar ether oxygen, suggesting greater lipophilicity .
CP 47,497 (5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol)
- Structure: Cyclohexanol substituent at the 2-position and a bulky alkyl group at the 5-position.
- Key Differences: The 3-hydroxycyclohexyl group introduces chirality and hydrogen-bonding capacity. The long alkyl chain enhances hydrophobic interactions, making it a potent synthetic cannabinoid receptor ligand.
- Pharmacological Relevance: Demonstrates high affinity for cannabinoid receptors, unlike 3-(cyclohexyloxy)-5-methylphenol, which lacks reported receptor-binding data .
Octadecyl 3-(3’-t-butyl-4’-hydroxy-5’-methylphenyl)propionate
- Structure: Hindered phenol antioxidant with a long alkyl ester chain.
- Key Differences: The t-butyl and propionate groups improve thermal stability and radical-scavenging efficiency.
Key Structural and Functional Insights
- Lipophilicity : Cyclohexyl and alkyl substituents increase logP, enhancing membrane permeability but reducing aqueous solubility.
- Positional Effects : Substituent position (e.g., 2- vs. 3-cyclohexyl) alters steric interactions and electronic distribution, impacting receptor binding or catalytic activity.
- Functional Groups: Ether linkages (vs.
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